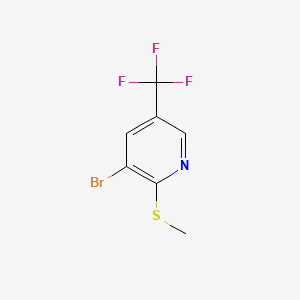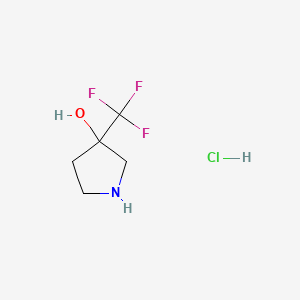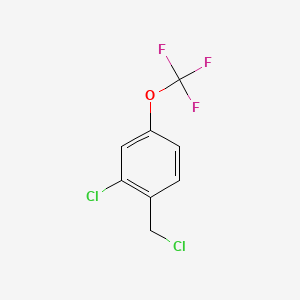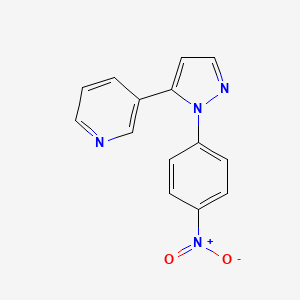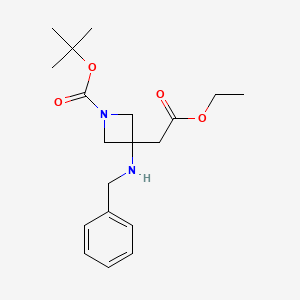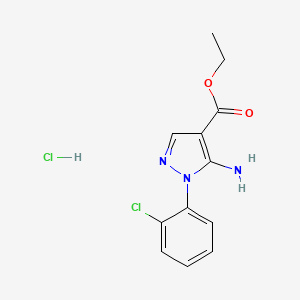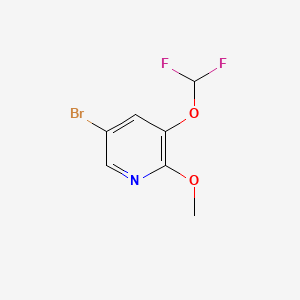
5-Bromo-3-(difluoromethoxy)-2-methoxypyridine
Vue d'ensemble
Description
5-Bromo-3-(difluoromethoxy)-2-methoxypyridine (5-BDFM) is a fluorinated pyridine derivative that has been used in a variety of scientific research applications. It is an important chemical building block for the synthesis of pharmaceuticals, agrochemicals, and other compounds. 5-BDFM is also used as a starting material in the synthesis of a variety of other compounds, including drugs and other complex molecules. 5-BDFM has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been identified.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
5-Bromo-3-(difluoromethoxy)-2-methoxypyridine serves as a versatile intermediate in organic synthesis, showing utility in the synthesis of complex molecules targeting receptor antagonism and other pharmacologically relevant activities. For example, Hirokawa, Horikawa, and Kato (2000) developed an efficient synthesis pathway for a dopamine and serotonin receptor antagonist using a carboxylic acid moiety derived from a related bromo-methoxypyridine compound. This work highlights the compound's role in synthesizing bioactive molecules with potential therapeutic applications, emphasizing its value in medicinal chemistry (Hirokawa et al., 2000).
Propriétés
IUPAC Name |
5-bromo-3-(difluoromethoxy)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO2/c1-12-6-5(13-7(9)10)2-4(8)3-11-6/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOPDRCQDFHIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(difluoromethoxy)-2-methoxypyridine | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


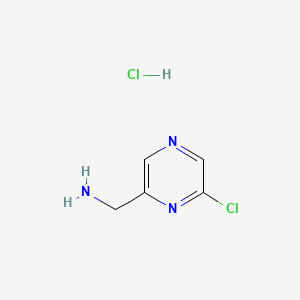
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567709.png)
![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B567710.png)

![5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B567712.png)
